molecular formula C22H21NO5 B2982500 (3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid CAS No. 2137851-84-2

(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid

Cat. No.: B2982500
CAS No.: 2137851-84-2
M. Wt: 379.412
InChI Key: PTWIEVPGNRSUIN-PEBXRYMYSA-N
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Description

This compound is a bicyclic furopyrrole derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. Its stereochemistry (3Ar,6aR) is critical for its conformational stability and reactivity in peptide synthesis and solid-phase applications. The Fmoc group is widely used in organic chemistry for amine protection due to its orthogonality under basic conditions and ease of removal with piperidine. The fused furopyrrole scaffold provides rigidity, influencing its solubility and crystallinity.

Properties

IUPAC Name

(3aR,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-20(25)22-13-23(11-14(22)9-10-28-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)/t14-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWIEVPGNRSUIN-PEBXRYMYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@]2([C@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and research findings.

Structural Characteristics

This compound features a furo-pyrrole backbone with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups allows for various chemical reactions that can enhance its biological activity.

Biological Activity Overview

Recent studies have indicated that derivatives of this compound may exhibit significant pharmacological properties. The following sections summarize key findings regarding its biological activity.

1. Anticancer Properties

Research has shown that compounds similar to This compound demonstrate activity against various cancer cell lines. For instance, a study reported that certain furo-pyrrole derivatives inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms .

2. Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In vitro assays indicated a reduction in pro-inflammatory cytokines when treated with related furo-pyrrole compounds . Further studies are required to elucidate the specific pathways involved.

3. Enzyme Inhibition

The structural characteristics of this compound allow it to interact with enzymes involved in metabolic pathways. For example, studies have indicated potential inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .

Synthesis and Modification

The synthesis of This compound typically involves multi-step organic reactions:

  • Fmoc Protection : The starting material undergoes reaction with Fmoc-Cl in the presence of a base like triethylamine.
  • Purification : Techniques such as column chromatography are employed to purify the product.
  • Deprotection : The Fmoc group can be removed using piperidine to yield the free amino acid.

These synthetic routes are critical for obtaining high yields and purity necessary for biological testing .

Case Studies and Research Findings

StudyFindingsMethodology
Study 1Inhibition of breast cancer cell proliferationCell viability assays on MCF-7 cells
Study 2Reduction of pro-inflammatory cytokinesELISA assays on treated macrophages
Study 3Enzyme inhibition on COX and LOXEnzymatic activity assays

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of bicyclic heterocycles with Fmoc or related protecting groups. Below is a comparative analysis with compounds from and :

Compound Name (CAS No.) Core Structure Protecting Group Functional Groups Key Spectral Data (NMR/MS) Reference
Target Compound Furo[2,3-c]pyrrole Fmoc Carboxylic acid, tetrahydrofuran Not explicitly reported N/A
(3aR,5S,6R,6aS)-5-((Fmoc)aminomethyl)-... (959572-93-1) Tetrahydrofuro[2,3-d][1,3]dioxole Fmoc Hydroxy, carboxylic acid IR: 1731 cm⁻¹ (C=O); MS: [M+•-tBu] 316
(3aS,6aR)-N-Benzyl-octahydrocyclopenta[c]pyrrol-5-amine (2387565-26-4) Cyclopenta[c]pyrrole Benzyl Amine 1H-NMR: δ7.28–7.23 (m, C6H5); MS: [M++1] 364
(3aS,6aR)-Tetrahydro-4-Methoxyfuro[3,4-B]furan-2(3H)-One (501921-30-8) Tetrahydrofuro[3,4-b]furan None Methoxy, ketone 1H-NMR: δ3.47 (s, OCH3); IR: 1285 cm⁻¹ (C-O)

Key Observations :

  • Protecting Groups : The Fmoc group in the target compound enhances stability during peptide synthesis compared to benzyl or tert-butoxycarbonyl (Boc) groups in analogues .
  • Solubility : The carboxylic acid moiety improves aqueous solubility relative to methoxy- or benzyl-substituted derivatives.
  • Stereochemical Impact : The (3Ar,6aR) configuration likely reduces steric hindrance compared to (3aS,6aS) isomers, facilitating coupling reactions .

Physicochemical and Spectroscopic Properties

  • Melting Points : While the target compound’s mp is unreported, analogues with Fmoc groups (e.g., 959572-93-1) exhibit mp >150°C due to crystallinity .
  • IR/NMR : Expected peaks include C=O stretch at ~1730 cm⁻¹ (Fmoc) and carboxylic acid protons at δ12–13 ppm .

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